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Compound of Interest

Compound Name: ATP-Red 1

Cat. No.: B560525

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ATP-Red 1, a fluorescent probe
designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP). We
will explore the core mechanism behind its selectivity, present key quantitative performance
data, detail experimental protocols for its application, and provide visual diagrams to illustrate
its function and use.

Core Mechanism of Selectivity

ATP-Red 1 is a multisite-binding, switchable fluorescent probe that leverages a sophisticated
recognition strategy to achieve high selectivity for ATP over other structurally similar
nucleotides and intracellular biomolecules.[1][2] Its mechanism is rooted in a conformational
change from a non-fluorescent, ring-closed state to a highly fluorescent, ring-open state upon
specific interaction with an ATP molecule.[1][3]

In its unbound state, ATP-Red 1 exists in a closed spirolactone ring structure, which renders it
non-fluorescent.[2] The selectivity for ATP is achieved through a cooperative, three-point
interaction system that recognizes the distinct chemical features of the ATP molecule: the
adenine base, the ribose sugar, and the triphosphate chain.

The proposed binding mechanism involves:
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o Covalent Bonding: A phenylboronic acid moiety on the ATP-Red 1 molecule reversibly forms
a covalent ester bond with the vicinal diol group of the ribose sugar in ATP.

o TI-TT Stacking: The xanthene core of the probe engages in Tt-1t stacking interactions with the
adenine base of ATP.

o Electrostatic Interactions: Positively charged amino groups on the probe's structure interact
electrostatically with the negatively charged triphosphate tail of ATP.

This multi-site binding is highly specific to the complete structure of ATP. Analogs such as
Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP), which lack the full
triphosphate chain, fail to engage all three interaction points with sufficient affinity, resulting in a
much weaker fluorescence response. Similarly, other nucleoside polyphosphates (e.g., GTP,
CTP) and common intracellular molecules do not fit the specific binding requirements, ensuring
the probe's high selectivity. This conformational change, driven by the specific binding to ATP,
breaks the spirolactone ring, leading to a significant increase in fluorescence.

Quantitative Performance Data

The performance of ATP-Red 1 has been characterized by its spectral properties, fluorescence
enhancement, and binding affinities.

Table 1: Spectral and Fluorescence Properties

Parameter Value Reference(s)
Excitation Wavelength (Aex) 510 nm - 570 nm

Emission Wavelength (Aem) 585 nm - 590 nm

Fluorescence Fold Increase 5.6-fold (with 5 mM ATP)

Fluorescence Fold Increase 18.1-fold (with 10 mM ATP)

Table 2: Binding Affinity and Selectivity

ATP-Red 1 demonstrates a significantly higher affinity for ATP compared to its
dephosphorylated counterparts, ADP and AMP, which are common sources of interference in
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ATP detection. Its low affinity for ATP (in the millimolar range) is advantageous for measuring
the high concentrations of ATP typically found in mitochondria without saturation.

Dissociation Fluorescence
Analyte Reference(s)
Constant (Kd) Response
ATP ~7 mM Strong
Not specified
o ) Much weaker than
ADP (significantly higher
ATP
than ATP)
Not specified
o ) Much weaker than
AMP (significantly higher
ATP
than ATP)
] ) No significant
Other Biomolecules Not applicable

increase

Other biomolecules tested include: Zn2+, Mg?*, Ca2*, Na*, K*, GSH, HOCI, H202, various
carbohydrates, heparin, and other nucleoside polyphosphates (CMP, CDP, CTP, UMP, UDP,
UTP, GMP, GDP, GTP).

Experimental Protocols
In Vitro Selectivity and ATP Titration

This protocol is adapted from the methodology used to characterize the probe's fluorescence
response to various biomolecules.

o Reagent Preparation:
o Prepare a 10 mM stock solution of ATP-Red 1 in DMSO.
o Prepare a working buffer of Glycerol/Krebs buffer (60/40, v/v, pH 7.8).

o Prepare 5 mM stock solutions of ATP and other analytes (e.g., ADP, AMP, GTP, metal ions)
in the working buffer.
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e Assay Procedure:

o In a suitable microplate, add ATP-Red 1 to the working buffer to a final concentration of 10
MM.

o Add the analyte solution (ATP, ADP, etc.) to a final concentration of 5 mM. For a titration
curve, add varying concentrations of ATP (e.g., 0.5 to 10 mM).

o For the control well (Fo), add only the probe to the working buffer.
e Measurement:
o Incubate the plate at 25°C.

o Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm
and emission at ~590 nm.

o Calculate the fluorescence enhancement ratio (F/Fo), where F is the intensity in the
presence of the analyte and Fo is the intensity of the probe alone.

Live Cell Staining for Mitochondrial ATP

This protocol provides a general guideline for staining cells to visualize mitochondrial ATP
levels. Optimization may be required depending on the cell type.

o Reagent Preparation:

o Prepare a 5-10 mM stock solution of ATP-Red 1 in high-quality, anhydrous DMSO. Aliquot
and store at -20°C or -80°C, protected from light.

o Prepare a working solution by diluting the stock solution to a final concentration of 5-10 yM
in serum-free cell culture medium or Phosphate-Buffered Saline (PBS). Prepare this
solution fresh immediately before use.

o Cell Preparation:

o Culture cells on a suitable imaging plate (e.g., glass-bottom dish or 96-well plate) to the
desired confluency.
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e Staining Procedure:

Remove the cell culture medium from the wells.

o

[¢]

Add the ATP-Red 1 working solution to the cells.

Incubate the cells at 37°C for 15 to 30 minutes in the dark.

[¢]

[e]

Remove the staining solution and wash the cells 1-2 times with warm PBS.
e Imaging and Analysis:
o Add fresh PBS or imaging medium to the cells.

o Image the cells using a fluorescence microscope equipped with appropriate filters for red
fluorescence (e.g., EXEm = 560/590 nm).

o Fluorescence intensity can be quantified using image analysis software to compare ATP
levels between different cell populations or treatment conditions. For example, a decrease
in fluorescence can be observed after treating cells with an oxidative phosphorylation
inhibitor like KCN.

Mandatory Visualizations
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Caption: Proposed switchable mechanism of ATP-Red 1.

Experimental Workflow for Live Cell Imaging
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Caption: Workflow for staining and imaging mitochondrial ATP.

Selectivity of ATP-Red 1
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Caption: Logical diagram of ATP-Red 1's binding selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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